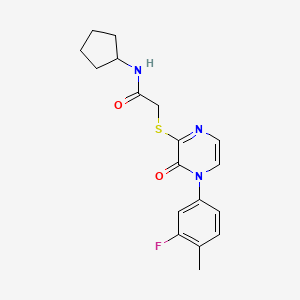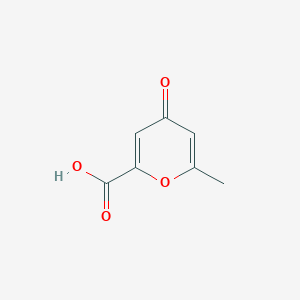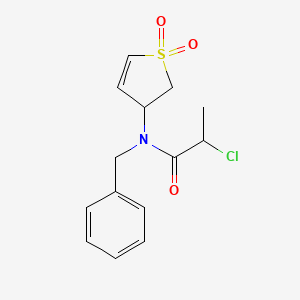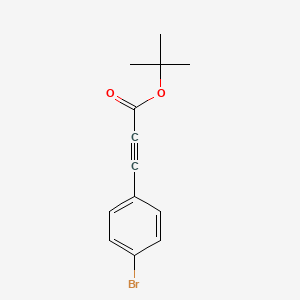![molecular formula C25H26N8O B2528701 4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one CAS No. 902444-34-2](/img/structure/B2528701.png)
4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C25H26N8O and its molecular weight is 454.538. The purity is usually 95%.
BenchChem offers high-quality 4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(9-Methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Stereochemical Analysis and Crystallography
Research involving stereochemical assignments and crystallography of substituted aminobicyclo derivatives provides insights into the molecular configurations and the establishment of relative configurations within complex structures through single crystal X-ray diffraction. This type of study is crucial for understanding the 3D arrangement of atoms in molecules and could be applicable for compounds with complex cyclic structures, aiding in the design of molecules with specific stereochemical properties for scientific and pharmacological applications (Christensen et al., 2011).
Pharmacological Research
Compounds structurally related to phenylpiperazine are investigated for their interactions with central nervous system receptors, illustrating the potential of these molecules in the development of new therapeutic agents targeting specific receptor pathways (Beduerftig et al., 2001). Such studies could be relevant for exploring the pharmacological applications of the compound , particularly in the context of receptor binding and activity modulation.
Antimicrobial and Tuberculostatic Activity
Investigations into the synthesis and biological activity of phenylpiperazine derivatives demonstrate their potential in antimicrobial and tuberculostatic applications. These studies explore the structure-activity relationships that contribute to their efficacy against microbial targets, providing a foundation for the development of new antimicrobial agents (Foks et al., 2004).
Molecular Engineering and Spectroscopic Studies
Research on adamantane-containing triazole thiones and related compounds, through vibrational and UV/Vis studies, highlights the importance of molecular engineering in developing molecules with desired physical, chemical, and biological properties. These studies offer valuable insights into the molecular characteristics that influence the biological activity and potential therapeutic applications of these compounds (Shundalau et al., 2019).
PET Imaging for Neuroinflammation
Research into PET imaging by targeting specific receptors or molecular markers, such as the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging reactive microglia, illustrates the potential application of complex molecules in the development of diagnostic tools for neuroinflammation and other neurological conditions (Horti et al., 2019).
特性
IUPAC Name |
4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N8O/c1-18-26-24-20-10-5-6-11-21(20)32-22(27-28-25(32)33(24)29-18)12-7-13-23(34)31-16-14-30(15-17-31)19-8-3-2-4-9-19/h2-4,8-9,18,20-21,24,26,29H,5-7,10-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZHESWHNMQRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2C3CCCCC3N4C(=NN=C4N2N1)CCCC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 52979573 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)piperidin-1-yl)-6-fluoroquinoline-3-carbonitrile](/img/structure/B2528621.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![1-[3-[5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2528626.png)
![6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2528628.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2528629.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)



